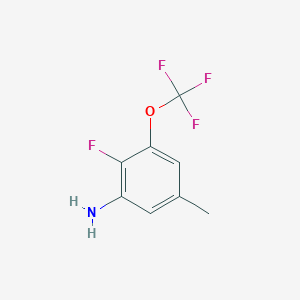![molecular formula C19H20N6O6 B13463510 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes azidoethoxy groups and a piperidine-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azidoethoxy intermediate: This involves the reaction of ethylene glycol with sodium azide under suitable conditions to form the azidoethoxy group.
Coupling with the phenylamine derivative: The azidoethoxy intermediate is then coupled with a phenylamine derivative to form the desired azidoethoxyphenylamine.
Cyclization and formation of the piperidine-dione core: The final step involves cyclization and formation of the piperidine-dione core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazole derivatives in click chemistry reactions.
科学的研究の応用
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of advanced materials and polymers.
作用機序
The mechanism of action of 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The azido group allows for bioorthogonal reactions, enabling the compound to label and track biomolecules without interfering with native biological processes. The piperidine-dione core may interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
3-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}propanoic acid: Similar in structure due to the presence of azidoethoxy groups.
Azido-dPEG 4-acid: Contains azido and polyethylene glycol (PEG) groups, used in similar bioorthogonal applications.
Uniqueness
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is unique due to its combination of azidoethoxy groups and a piperidine-dione core, which provides a versatile platform for various chemical reactions and applications in scientific research.
特性
分子式 |
C19H20N6O6 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
3-[3-[3-[2-(2-azidoethoxy)ethoxy]anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H20N6O6/c20-24-21-6-7-30-8-9-31-13-3-1-2-12(10-13)22-14-11-17(27)25(19(14)29)15-4-5-16(26)23-18(15)28/h1-3,10-11,15,22H,4-9H2,(H,23,26,28) |
InChIキー |
FNXLBGPFRWALGI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)




![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)





